molecular formula C26H23ClN2O5 B11939013 Diisopropyl 3-(4-chlorobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate CAS No. 853319-06-9

Diisopropyl 3-(4-chlorobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate

Cat. No.: B11939013
CAS No.: 853319-06-9
M. Wt: 478.9 g/mol
InChI Key: WMQAMLJXKWEANS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Diisopropyl 3-(4-chlorobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition of phthalazinium N-ylides with electron-deficient alkynes or alkenes . This reaction is usually carried out in the presence of a base, which generates the ylide in situ, leading to the formation of the pyrrolo(2,1-A)phthalazine structure. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction temperature is typically maintained between 0°C and 25°C .

Chemical Reactions Analysis

Diisopropyl 3-(4-chlorobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Diisopropyl 3-(4-chlorobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Diisopropyl 3-(4-chlorobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Diisopropyl 3-(4-chlorobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity

Properties

CAS No.

853319-06-9

Molecular Formula

C26H23ClN2O5

Molecular Weight

478.9 g/mol

IUPAC Name

dipropan-2-yl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate

InChI

InChI=1S/C26H23ClN2O5/c1-14(2)33-25(31)20-21(26(32)34-15(3)4)23(24(30)16-9-11-18(27)12-10-16)29-22(20)19-8-6-5-7-17(19)13-28-29/h5-15H,1-4H3

InChI Key

WMQAMLJXKWEANS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C2C3=CC=CC=C3C=NN2C(=C1C(=O)OC(C)C)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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